molecular formula C14H19N5OS B2694007 N-((4-cyclohexylthiazol-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2034400-74-1

N-((4-cyclohexylthiazol-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2694007
CAS RN: 2034400-74-1
M. Wt: 305.4
InChI Key: MSIXOLAYWNKCBX-UHFFFAOYSA-N
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Description

“N-((4-cyclohexylthiazol-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound. It contains a cyclohexyl group, a thiazole ring, and a triazole ring, which are common structures in many biologically active compounds .


Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds have been synthesized through various methods. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and their structures were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Scientific Research Applications

Synthesis and Chemical Reactions

Heterocyclic compounds, such as triazoles, are pivotal in the development of new synthetic pathways for pharmaceuticals and materials science. For instance, the synthesis of 2-phenyl-4,5-substituted oxazoles through copper-catalyzed intramolecular cyclization showcases the utility of heterocyclic intermediates in creating structurally diverse compounds with potential biological activity (S. Vijay Kumar et al., 2012). This method exemplifies the broader applicability of similar strategies in crafting compounds with triazole cores.

Antimicrobial and Antitumor Activities

Compounds containing triazole and related heterocycles have shown promise in antimicrobial and antitumor applications. For example, 1,2,3-triazoles containing the quinoline moiety have been synthesized and evaluated for their antibacterial and antifungal activities, revealing the importance of the substituent on the triazole ring for antimicrobial efficacy (V. Sumangala et al., 2010). Additionally, enaminones used as building blocks for substituted pyrazoles have shown antitumor and antimicrobial activities, indicating the potential for triazole derivatives in therapeutic development (S. Riyadh, 2011).

Material Science and Catalysis

Triazole derivatives also find applications in material science and catalysis. The synthesis of triazole-based scaffolds for peptidomimetics or biologically active compounds highlights the role of these heterocycles in developing new materials with specific functionalities (S. Ferrini et al., 2015). Such scaffolds can lead to the discovery of novel compounds with unique physical or chemical properties useful in various scientific fields.

properties

IUPAC Name

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5OS/c1-19-8-11(17-18-19)14(20)15-7-13-16-12(9-21-13)10-5-3-2-4-6-10/h8-10H,2-7H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIXOLAYWNKCBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2=NC(=CS2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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